Methyl 4-methyl-3,5-dinitrobenzoate

CAS No.: 49592-71-4

Cat. No.: VC2197375

Molecular Formula: C9H8N2O6

Molecular Weight: 240.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49592-71-4 |

|---|---|

| Molecular Formula | C9H8N2O6 |

| Molecular Weight | 240.17 g/mol |

| IUPAC Name | methyl 4-methyl-3,5-dinitrobenzoate |

| Standard InChI | InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 |

| Standard InChI Key | GQPWXQIRPQMEIJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

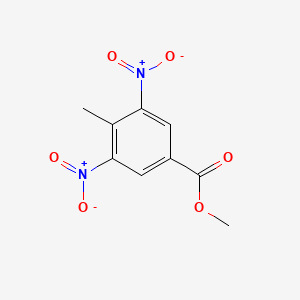

Methyl 4-methyl-3,5-dinitrobenzoate is an aromatic compound with a benzoate core structure. The molecule features two nitro groups at positions 3 and 5 of the benzene ring, a methyl group at position 4, and a methyl ester group extending from the 1-position of the ring.

Identification Data

The compound is registered in chemical databases with specific identifiers that facilitate its identification in scientific literature and commercial catalogs.

| Parameter | Value |

|---|---|

| CAS Number | 49592-71-4 |

| PubChem CID | 4366501 |

| Molecular Formula | C₉H₈N₂O₆ |

| IUPAC Name | methyl 4-methyl-3,5-dinitrobenzoate |

| Alternative Names | Benzoic acid, 4-methyl-3,5-dinitro-, methyl ester |

| InChI Key | GQPWXQIRPQMEIJ-UHFFFAOYSA-N |

The compound was first registered in PubChem on September 14, 2005, with the most recent modification recorded on April 5, 2025 (note: this future date likely represents a database error) .

Physical and Chemical Properties

The physical and chemical properties of methyl 4-methyl-3,5-dinitrobenzoate define its behavior in various chemical environments and applications.

| Property | Value |

|---|---|

| Molecular Weight | 240.17 g/mol |

| Physical State | Solid (at standard conditions) |

| Color | Light yellow to yellow (typical for nitroaromatic compounds) |

| Solubility | Soluble in organic solvents (methanol, DMSO, etc.) |

| LogP | Similar compounds have LogP values in the range of 2.0-2.5 |

The compound contains multiple functional groups that contribute to its chemical properties: two electron-withdrawing nitro groups that activate the aromatic ring toward nucleophilic substitution, a methyl ester group capable of hydrolysis and transesterification reactions, and a para-methyl group that contributes to the electron density of the ring system .

Structural Characterization

Spectroscopic Analysis

While specific spectroscopic data for methyl 4-methyl-3,5-dinitrobenzoate is limited in the provided search results, we can predict certain spectral characteristics based on its structure and similar compounds.

The compound's structure can be characterized using various spectroscopic techniques:

-

¹H NMR spectroscopy would typically show signals for:

-

The methyl ester group (approximately δ 3.9-4.0 ppm)

-

The aromatic para-methyl group (approximately δ 2.5-2.7 ppm)

-

The two equivalent aromatic protons (approximately δ 8.5-8.8 ppm due to the electron-withdrawing nitro groups)

-

-

¹³C NMR would reveal carbon signals for:

-

The carbonyl carbon (approximately δ 165-170 ppm)

-

The aromatic carbons (in the range of δ 120-150 ppm)

-

The methyl ester carbon (approximately δ 52-54 ppm)

-

The para-methyl carbon (approximately δ 20-22 ppm)

-

-

Infrared spectroscopy would show characteristic bands for:

-

C=O stretching of the ester group (approximately 1720-1740 cm⁻¹)

-

Asymmetric and symmetric NO₂ stretching (approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹)

-

Aromatic C=C stretching (approximately 1600-1620 cm⁻¹)

-

Chemical Structure Representation

The compound features a benzene ring with substituents at positions 1, 3, 4, and 5. The structure can be represented with the SMILES notation: CC1=C(C=C(C=C1N+[O-])C(=O)OC)N+[O-] .

The two nitro groups at positions 3 and 5 significantly influence the electronic distribution of the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack. Meanwhile, the para-methyl group at position 4 provides a slight electron-donating effect that partially counterbalances the electron-withdrawing effects of the nitro groups.

Synthesis and Preparation

Starting Materials

The synthesis of methyl 4-methyl-3,5-dinitrobenzoate may utilize 4-methyl-3,5-dinitrobenzoic acid (3,5-dinitro-p-toluic acid) as a key precursor. This acid is commercially available with a CAS number of 16533-71-4 and a molecular weight of 226.14 g/mol .

According to the literature, 3,5-dinitro-p-toluic acid has been utilized as a starting material in organic synthesis, including in asymmetric synthesis approaches for complex molecules. It has a reported melting point of 155-158°C and is soluble in methanol at a concentration of approximately 250 mg/10 mL, producing a clear, faintly yellow to yellow solution .

Chemical Reactivity

General Reactivity Patterns

The reactivity of methyl 4-methyl-3,5-dinitrobenzoate is largely determined by its functional groups:

-

The methyl ester group can undergo typical ester reactions including:

-

Hydrolysis to form 4-methyl-3,5-dinitrobenzoic acid

-

Transesterification with other alcohols

-

Aminolysis with amines to form amides

-

-

The nitro groups activate the ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to them.

-

The methyl group at the 4-position can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

Reactivity with Nucleophiles

Based on studies of similar compounds, methyl 4-methyl-3,5-dinitrobenzoate likely reacts with nucleophiles such as amines. For instance, a related compound, methyl 4-methoxy-3,5-dinitrobenzoate, has been studied in its reaction with n-butylamine in dimethyl sulfoxide .

The reaction proceeds through the formation of an intermediate complex:

-

The observable intermediate is the conjugate base (M⁻) of a zwitterionic complex (MH)

-

Proton transfer between MH and M⁻ is rapid

-

The decomposition of M⁻ is first order in n-butylamine hydrochloride

-

The mechanism involves rapid equilibrium deprotonation of MH, followed by general-acid-catalyzed leaving group departure

A similar reaction pathway could be expected for methyl 4-methyl-3,5-dinitrobenzoate, although the methyl group at the 4-position would provide slightly different electronic effects compared to the methoxy group.

Applications and Biological Activity

Research Applications

Methyl 4-methyl-3,5-dinitrobenzoate and related dinitrobenzoate derivatives have several applications in chemical research:

-

Synthetic Intermediates: These compounds can serve as building blocks in organic synthesis due to their diverse functional groups that allow for selective transformations.

-

Spectroscopic References: The distinct spectroscopic profiles of dinitrobenzoate compounds make them useful as reference materials in analytical chemistry.

-

Mechanistic Studies: As demonstrated by the kinetic studies of similar compounds, dinitrobenzoates can be used to study reaction mechanisms, particularly those involving nucleophilic aromatic substitution .

Related Compounds and Structural Analogs

Structural Analogs

Several structural analogs of methyl 4-methyl-3,5-dinitrobenzoate have been studied and characterized in the literature:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Methyl 4-methoxy-3,5-dinitrobenzoate | 29544-89-6 | C₉H₈N₂O₇ | 256.17 | Methoxy group instead of methyl at position 4 |

| Methyl 4-chloro-3,5-dinitrobenzoate | 2552-45-6 | C₈H₅ClN₂O₆ | 260.59 | Chloro group instead of methyl at position 4 |

| Methyl 3,5-dinitrobenzoate | - | C₈H₆N₂O₆ | 226.14 | No substituent at position 4 |

| 4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | C₈H₆N₂O₆ | 226.14 | Acid instead of methyl ester |

These structural variations result in different chemical and biological properties, providing a framework for structure-activity relationship studies .

Comparative Properties

The properties of methyl 4-methyl-3,5-dinitrobenzoate can be compared with its structural analogs to understand the effects of substitution patterns:

-

Methyl 4-methoxy-3,5-dinitrobenzoate: The methoxy group is more electron-donating than a methyl group, which affects the electron distribution in the aromatic ring and potentially increases reactivity toward electrophiles. It has been studied for its reaction kinetics with amines .

-

Methyl 4-chloro-3,5-dinitrobenzoate: The chloro group is electron-withdrawing, creating a more electron-deficient aromatic system compared to the methyl analog. This compound has a reported hazard classification (GHS07) with a warning signal and requires precautionary measures related to skin sensitization (H317) .

-

4-Methyl-3,5-dinitrobenzoic acid: As the acid form of our target compound, it shares similar structural features but has different reactivity due to the carboxylic acid group. It has been used as a starting material in complex organic syntheses, including in the development of the benzazocine core of FR900482 .

Research Opportunities and Future Directions

Analytical Method Development

The unique structural features of methyl 4-methyl-3,5-dinitrobenzoate make it a good candidate for developing new analytical methods for the detection and quantification of nitroaromatic compounds, which have applications in environmental monitoring, pharmaceutical analysis, and explosives detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume